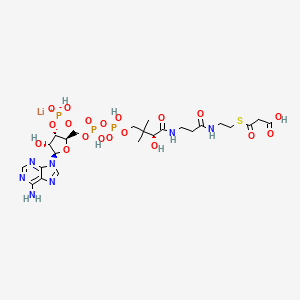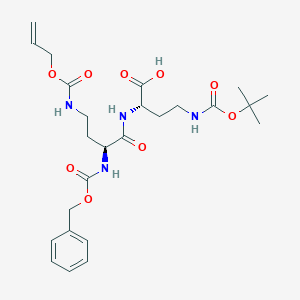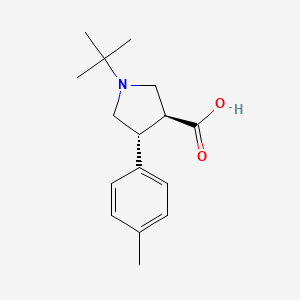
2,2',2''-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups and stereocenters, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid typically involves multi-step organic synthesis. The process begins with the preparation of the tetraazacyclododecane core, followed by the introduction of the acetic acid groups and the attachment of the hexanoyl group. Each step requires precise control of reaction conditions, including temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing ketones to alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation, with factors such as solvent choice, temperature, and reaction time being critical.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Employed in biochemical assays and as a probe for studying enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can modulate the activity of metalloenzymes or other metal-dependent biological processes. Additionally, its ability to form hydrogen bonds and participate in non-covalent interactions allows it to influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): A well-known chelating agent with similar metal-binding properties.
Diethylenetriaminepentaacetic acid (DTPA): Another chelating agent with a structure similar to EDTA but with additional binding sites.
Cyclen-based ligands: Compounds with a similar tetraazacyclododecane core, used in coordination chemistry and medical applications.
Uniqueness
2,2’,2’'-(10-(2-Oxo-2-(((2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl)amino)ethyl)-1,4,7,10-tetraazacyclododecane-1,4,7-triyl)triacetic acid is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C22H39N5O12 |
|---|---|
Molecular Weight |
565.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxymethyl)-10-[2-oxo-2-[[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]amino]ethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid |
InChI |
InChI=1S/C22H39N5O12/c28-13-15(21(38)22(39)16(30)14-29)23-17(31)9-24-1-3-25(10-18(32)33)5-7-27(12-20(36)37)8-6-26(4-2-24)11-19(34)35/h13,15-16,21-22,29-30,38-39H,1-12,14H2,(H,23,31)(H,32,33)(H,34,35)(H,36,37)/t15-,16+,21+,22+/m0/s1 |
InChI Key |
SFVPMKRUYLSJDQ-LGFFLQIISA-N |
Isomeric SMILES |
C1CN(CCN(CCN(CCN1CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Canonical SMILES |
C1CN(CCN(CCN(CCN1CC(=O)NC(C=O)C(C(C(CO)O)O)O)CC(=O)O)CC(=O)O)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Tert-butyl 2-cyano-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12947225.png)
![3-Bromo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12947235.png)



![tert-Butyl (8-hydroxy-6-oxaspiro[3.4]octan-2-yl)carbamate](/img/structure/B12947255.png)
![(8R,9S,13S,14S)-3-Ethynyl-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one](/img/structure/B12947264.png)




